molecular formula C17H14O7S B14584727 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate CAS No. 61556-21-6

2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate

Cat. No.: B14584727
CAS No.: 61556-21-6
M. Wt: 362.4 g/mol
InChI Key: PFIVXVYEFHCAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate typically involves the reaction of 1-hydroxy-9,10-anthraquinone with ethylene glycol and methanesulfonyl chloride. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-9,10-anthraquinone: A precursor in the synthesis of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate.

    2-Hydroxyethyl methanesulfonate: Another compound with similar functional groups but different biological activities.

    Anthraquinone: The parent compound of the anthraquinone derivatives.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

61556-21-6

Molecular Formula

C17H14O7S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1-hydroxy-9,10-dioxoanthracen-2-yl)oxyethyl methanesulfonate

InChI

InChI=1S/C17H14O7S/c1-25(21,22)24-9-8-23-13-7-6-12-14(17(13)20)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,20H,8-9H2,1H3

InChI Key

PFIVXVYEFHCAIW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.